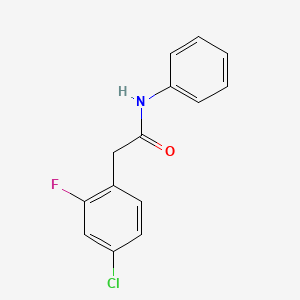
2-(4-chloro-2-fluorophenyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-phenylacetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and disrupt cell cycle progression. In neurological disorders, this compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease cell viability, induce apoptosis, and inhibit tumor growth. In neurological disorders, this compound has been shown to improve cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(4-chloro-2-fluorophenyl)-N-phenylacetamide has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of various compounds. It has also been shown to exhibit potent antitumor activity and has potential applications in the treatment of various diseases. However, this compound has some limitations. It is a complex compound that requires specific reagents and conditions for synthesis. It is also expensive and may not be readily available in some labs.
将来の方向性
There are several future directions related to 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for the treatment of various diseases. In material science, this compound can be used as a building block for the synthesis of various materials with unique properties. In organic synthesis, this compound can be used as a versatile reagent for the synthesis of various compounds. Overall, this compound has significant potential for various applications and further research is needed to fully understand its potential.
合成法
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-chloro-2-fluoroaniline with acetic anhydride to form N-acetyl-4-chloro-2-fluoroaniline. This intermediate product is then reacted with phenylacetyl chloride in the presence of triethylamine to form this compound. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
2-(4-chloro-2-fluorophenyl)-N-phenylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. In material science, this compound has been used as a building block for the synthesis of various polymers and other materials. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIYTNSKLNJVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)
![3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)
![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
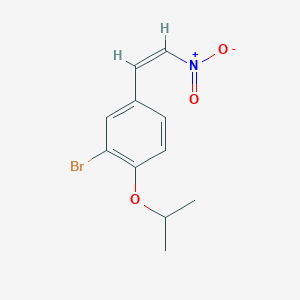
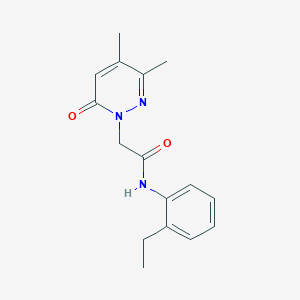
![7-(3-chlorophenyl)-4-[(diethylamino)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5346812.png)
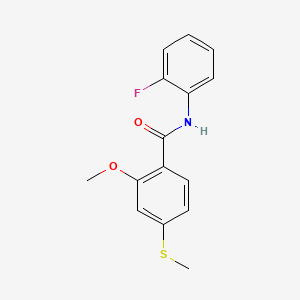
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5346838.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
![8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5346845.png)
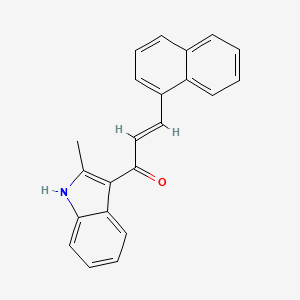
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)